molecular formula C33H34N4OS B12478423 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2,2-diphenylpropanamide

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2,2-diphenylpropanamide

Cat. No.: B12478423
M. Wt: 534.7 g/mol
InChI Key: YNOXYKBSVSXEKF-UHFFFAOYSA-N
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Description

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2,2-DIPHENYLPROPANOYL)THIOUREA is a complex organic compound that features a piperazine ring, a benzyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2,2-DIPHENYLPROPANOYL)THIOUREA typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the incorporation of the thiourea moiety. Common synthetic routes include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2,2-DIPHENYLPROPANOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2,2-DIPHENYLPROPANOYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2,2-DIPHENYLPROPANOYL)THIOUREA involves its interaction with specific molecular targets. The piperazine ring and thiourea moiety are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2,2-DIPHENYLPROPANOYL)THIOUREA is unique due to its combination of a piperazine ring, benzyl group, and thiourea moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C33H34N4OS

Molecular Weight

534.7 g/mol

IUPAC Name

N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-2,2-diphenylpropanamide

InChI

InChI=1S/C33H34N4OS/c1-33(27-13-7-3-8-14-27,28-15-9-4-10-16-28)31(38)35-32(39)34-29-17-19-30(20-18-29)37-23-21-36(22-24-37)25-26-11-5-2-6-12-26/h2-20H,21-25H2,1H3,(H2,34,35,38,39)

InChI Key

YNOXYKBSVSXEKF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC(=S)NC3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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